Cas no 138321-99-0 (4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl)

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl
- 4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]phenoxy]-3-(trifluoromethyl)aniline
- 4,4'-[Biphenyl-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline]
- benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)-
- 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline]
- IWFSADBGACLBMH-UHFFFAOYSA-N
- 138321-99-0
- 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(3-(trifluoromethyl)aniline)
- MFCD13185982
- DTXSID80600108
- SCHEMBL651384
- AS-76188
- 6fapbp
- D92884
- B6320
- 4-({4'-[4-AMINO-2-(TRIFLUOROMETHYL)PHENOXY]-[1,1'-BIPHENYL]-4-YL}OXY)-3-(TRIFLUOROMETHYL)ANILINE
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- MDL: MFCD13185982
- Inchi: InChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2
- InChI Key: IWFSADBGACLBMH-UHFFFAOYSA-N
- SMILES: NC1C=CC(OC2C=CC(C3C=CC(OC4C=CC(N)=CC=4C(F)(F)F)=CC=3)=CC=2)=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 504.12734
- Monoisotopic Mass: 504.12724679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 36
- Rotatable Bond Count: 5
- Complexity: 631
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.5Ų
- XLogP3: 7
Experimental Properties
- Density: 1.372
- Melting Point: 155-156 ºC
- Boiling Point: 554.793°C at 760 mmHg
- Flash Point: 289.329°C
- Refractive Index: 1.579
- PSA: 70.5
4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D753466-5g |
Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)- |
138321-99-0 | 98% | 5g |
$180 | 2024-06-08 | |
A2B Chem LLC | AA57548-5g |
Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)- |
138321-99-0 | 99% | 5g |
$176.00 | 2024-04-20 | |
eNovation Chemicals LLC | D753466-5g |
Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)- |
138321-99-0 | 98% | 5g |
$180 | 2025-02-20 | |
Aaron | AR001994-1g |
Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)- |
138321-99-0 | 97% | 1g |
$51.00 | 2025-02-10 | |
abcr | AB584207-5g |
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline]; . |
138321-99-0 | 5g |
€527.40 | 2024-04-19 | ||
Ambeed | A1278242-1g |
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(3-(trifluoromethyl)aniline) |
138321-99-0 | 99% | 1g |
$70.0 | 2025-03-05 | |
eNovation Chemicals LLC | D753466-1g |
Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)- |
138321-99-0 | 98% | 1g |
$100 | 2025-02-21 | |
eNovation Chemicals LLC | D753466-25g |
Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)- |
138321-99-0 | 98% | 25g |
$645 | 2025-02-21 | |
A2B Chem LLC | AA57548-25g |
Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)- |
138321-99-0 | 99% | 25g |
$616.00 | 2024-04-20 | |
eNovation Chemicals LLC | D753466-250mg |
Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)- |
138321-99-0 | 98% | 250mg |
$65 | 2025-02-21 |
4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl Related Literature
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
Additional information on 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl
Professional Introduction to Compound with CAS No. 138321-99-0 and Product Name: 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl
The compound with the CAS number 138321-99-0 and the product name 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including amino and trifluoromethyl substituents, makes it a versatile scaffold for designing novel therapeutic agents.
Recent research in the domain of bioorganic chemistry has highlighted the importance of fluorinated aromatic compounds in enhancing the pharmacological properties of drug candidates. The trifluoromethyl group, in particular, is known for its ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl, the strategic placement of these groups on a biphenyl core creates a highly tunable system for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential as a precursor for developing kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, making them attractive targets for therapeutic intervention. The amino groups present in the molecule can be readily modified to introduce specific pharmacophores that enhance binding to kinase active sites. This flexibility allows researchers to fine-tune the compound's activity against various kinases, which is essential for achieving selective inhibition and minimizing side effects.
Moreover, the biphenyl core itself is a well-studied scaffold in medicinal chemistry. Its planar structure and aromaticity contribute to favorable interactions with biological targets, making it an ideal platform for drug design. The introduction of phenoxy bridges further enhances the compound's solubility and bioavailability, which are critical factors in drug development. These properties make 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl a promising candidate for further investigation in preclinical studies.
Recent advancements in computational chemistry have also facilitated the design and optimization of such compounds. Molecular modeling techniques can predict how modifications to the structure of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl will affect its binding affinity and pharmacokinetic properties. These tools have enabled researchers to identify optimal analogs with enhanced efficacy and reduced toxicity. For instance, studies have shown that subtle changes in the positioning of substituents can significantly alter the compound's interaction with biological targets.
The field of drug discovery has been particularly interested in fluorinated aromatic compounds due to their ability to modulate receptor binding. The trifluoromethyl group is known to increase the metabolic stability of drug molecules by resisting oxidative degradation. This property is especially valuable for compounds that require long-term administration. In addition, fluorine atoms can influence the electronic properties of molecules, leading to improved binding interactions with biological targets. This has been demonstrated in several clinical trials where fluorinated drugs have shown superior pharmacological profiles compared to their non-fluorinated counterparts.
In conclusion, 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. Its versatility as a scaffold for designing novel therapeutic agents makes it an attractive candidate for further research. With ongoing advancements in computational chemistry and synthetic methodologies, this compound holds great promise for addressing unmet medical needs in various therapeutic areas.
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